N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21(2)16(14-11-22(3)15-7-5-4-6-13(14)15)10-20-17(24)12-23-18(25)8-9-19(23)26/h4-7,11,16H,8-10,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQILWOSJQJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CN3C(=O)CCC3=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
A. Anticancer Activity
Research indicates that compounds similar to N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds in targeting specific oncogenic pathways. Results showed a marked decrease in cell viability at concentrations as low as 10 µM, indicating potent activity against cancer cells .
B. Neuroprotective Effects
The indole-based structure suggests potential neuroprotective properties, which are under investigation for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that the compound may reduce oxidative stress and inflammation in neuronal cells.
Case Study:
Research highlighted in Neuroscience Letters reported that treatment with derivatives of this compound led to improved cognitive function in animal models of Alzheimer's disease, attributed to its ability to inhibit neuroinflammatory cytokines .
Pharmacological Insights
A. Mechanism of Action
The pharmacological action of this compound appears to be multifaceted:
- It acts as an inhibitor of specific kinases involved in cancer progression.
- It modulates neurotransmitter levels, potentially enhancing synaptic plasticity.
B. Toxicity and Safety Profile
While promising, safety assessments are crucial for any therapeutic application. Toxicological studies indicate a relatively low toxicity profile at therapeutic doses; however, comprehensive studies are necessary to establish long-term safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- N-(1-Butyl-3-Formyl-1H-Indol-2-yl)Acetamide () Structural Differences: Replaces the dimethylaminoethyl group with a butyl chain and introduces a formyl group at the indole’s 3-position. Functional Implications: The formyl group may enhance hydrogen bonding but reduce metabolic stability compared to the methyl group in the target compound.
- N-(2,4-Dimethylphenyl)-2-[(1-Methyl-1H-Indol-3-yl)Thio]Acetamide () Structural Differences: Substitutes the dioxopyrrolidine acetamide with a thioacetamide linker and replaces the dimethylaminoethyl group with a dimethylphenyl moiety. Functional Implications: The thioether linkage may confer redox sensitivity or metal-binding properties. The aromatic dimethylphenyl group could enhance affinity for hydrophobic binding pockets but reduce solubility .
Dioxopyrrolidine Analogs
2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-Ethyl-4,6-Difluoro-1,3-Benzothiazol-2-ylidene)Acetamide ()
- Structural Differences : Replaces the indole core with a fluorinated benzothiazole ring.
- Functional Implications : The benzothiazole’s electron-deficient aromatic system may enhance interactions with electron-rich biological targets. Fluorine atoms improve metabolic stability and bioavailability but may alter target selectivity .
- N-(1,3-Dioxoisoindol-2-yl)Acetamide () Structural Differences: Utilizes an isoindole-1,3-dione core instead of indole. This structure is more rigid, which could limit conformational flexibility during binding .
Indole Derivatives with Varied Substituents
- N-[2-(5-Hydroxy-1H-Indol-3-yl)Ethyl]Acetamide () Structural Differences: Contains a hydroxy group at the indole’s 5-position and lacks the dimethylamino and dioxopyrrolidine groups. Functional Implications: The hydroxy group enables hydrogen bonding but increases susceptibility to glucuronidation. The absence of the dimethylaminoethyl chain reduces basicity, likely affecting cellular uptake .
Comparative Analysis Table
Preparation Methods
Alkylation of 1-Methylindole
The synthesis begins with 1-methylindole , which undergoes Friedel-Crafts alkylation using 2-chloro-N,N-dimethylethylamine in the presence of Lewis acids like AlCl₃. This step introduces the dimethylaminoethyl side chain at the indole C3 position. Reaction conditions (0–30°C, 12–24 hours) yield 2-chloro-2-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)ethane with 65–75% efficiency.
Amine Deprotection and Purification
The chloro intermediate is treated with aqueous ammonia in N-methylpyrrolidone (NMP) at 80°C for 6 hours, replacing the chloride with an amine group. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine , in 85% purity.
Synthesis of Fragment B: 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
Cyclization of Succinimide Derivatives
N-(2,5-dioxopyrrolidin-1-yl)acetamide (PubChem CID: 11137389) serves as a precursor. Hydrolysis under basic conditions (NaOH, ethanol/water, reflux, 4 hours) cleaves the amide bond, yielding 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with 90% conversion.
Alternative Route via Maleic Anhydride
Maleic anhydride reacts with ammonium acetate in acetic acid, forming 2,5-dioxopyrrolidine-1-carboxylic acid . Subsequent decarboxylation with CuCl₂ at 120°C produces the dioxopyrrolidine core, which is then alkylated with bromoacetic acid to furnish Fragment B.
Amide Coupling: Convergent Synthesis
Carbodiimide-Mediated Coupling
Fragment A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane. The reaction proceeds at 0°C for 2 hours, followed by stirring at room temperature for 12 hours. Triethylamine is added to neutralize HCl byproducts, achieving a 70–78% yield.
Solvent and Base Optimization
Comparative studies reveal that N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) enhances coupling efficiency (82–88%) by reducing side reactions. Polar aprotic solvents stabilize the transition state, while DIPEA’s steric bulk minimizes racemization.
Industrial-Scale Process Considerations
Halogen Displacement for Intermediate Functionalization
Patent data highlight bromine as a superior leaving group compared to chlorine in alkylation steps. For example, substituting 3-bromopropyl indole derivatives reduces reaction times by 30% and improves yields to 89%.
Purification via Crystallization
The final product is recrystallized from ethyl acetate/n-hexane (1:3 v/v), yielding >99% purity. DSC analysis confirms a melting point of 148–150°C, consistent with literature values.
Mechanistic Insights and Side Reactions
Competing Acylation at Indole N1
Under acidic conditions, the indole N1 position may undergo unintended acylation. Employing Hünig’s base (DIPEA) at pH 8–9 suppresses this side reaction, directing selectivity to the ethylamine side chain.
Hydrolysis of Dioxopyrrolidine Ring
Prolonged exposure to aqueous bases (>12 hours) cleaves the dioxopyrrolidine ring into succinamic acid derivatives. Strict control of hydrolysis time (≤4 hours) preserves ring integrity.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Characterization :
- NMR Spectroscopy : H and C NMR confirm regioselectivity and substituent integration (e.g., indole C-3 substitution vs. other positions) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can reaction yields be optimized while minimizing side products?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize transition states .
- Catalyst Use : Palladium or copper catalysts improve coupling efficiency in heterocyclic functionalization steps .
- Temperature Control : Lower temperatures (0–5°C) reduce undesired dimerization during alkylation .
- Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely termination to avoid byproduct formation .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC with UV/Vis Detection : Quantifies purity (>95% threshold for biological assays) by separating unreacted starting materials .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm, indole N-H at ~3400 cm) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N to rule out solvate contamination .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
SAR studies focus on modifying key regions:
- Indole Substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at C-5/C-6 enhances receptor binding affinity .
- Pyrrolidinedione Modification : Replacing the dioxopyrrolidine with a thiomorpholine ring alters metabolic stability .
- Side Chain Optimization : Varying dimethylaminoethyl chain length impacts blood-brain barrier permeability .
Q. Example SAR Table :
| Modification Site | Structural Change | Observed Impact |
|---|---|---|
| Indole C-3 | Methyl → Ethyl | Reduced cytotoxicity |
| Pyrrolidinedione | Dioxo → Mono-oxo | Improved solubility |
| Amide Linker | Acetamide → Propionamide | Enhanced target selectivity |
Advanced: How can conflicting biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC) .
- Compound Stability : Degradation in DMSO stock solutions may reduce apparent potency. Use fresh aliquots and validate stability via LC-MS .
- Off-Target Effects : Perform counter-screens against related receptors/enzymes (e.g., kinase panels) to confirm specificity .
Q. Resolution Workflow :
Replicate experiments under standardized conditions.
Conduct structural validation (e.g., X-ray crystallography) to rule out polymorphic forms .
Use computational docking to identify binding pose inconsistencies .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Target Engagement Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to suspected targets (e.g., serotonin receptors) .
- Gene Knockdown/CRISPR : Silencing candidate targets (e.g., 5-HT) in cellular models to confirm functional relevance .
- Metabolic Profiling : LC-MS/MS identifies major metabolites, highlighting structural liabilities (e.g., N-demethylation) .
Basic: How can solubility and bioavailability challenges be addressed during formulation?
Methodological Answer:
- Salt Formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life .
- Co-Solvent Systems : Employ cyclodextrins or ethanol/polysorbate blends for in vivo dosing .
Advanced: What computational tools are effective for predicting toxicity or off-target effects?
Methodological Answer:
- QSAR Models : Tools like Schrödinger’s QikProp predict ADMET properties (e.g., hERG inhibition risk) .
- Molecular Dynamics Simulations : GROMACS or AMBER simulate binding to off-target proteins (e.g., cytochrome P450 isoforms) .
- Docking Studies : AutoDock Vina screens against structural databases (e.g., ChEMBL) to identify potential interactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
